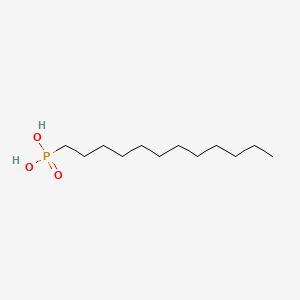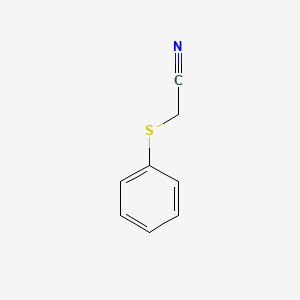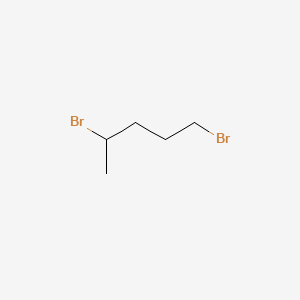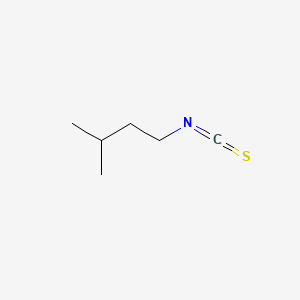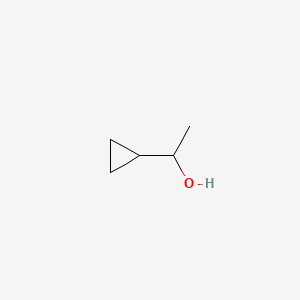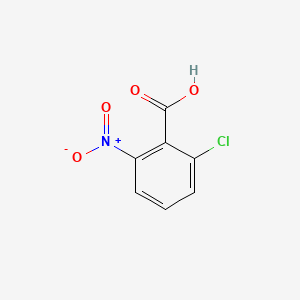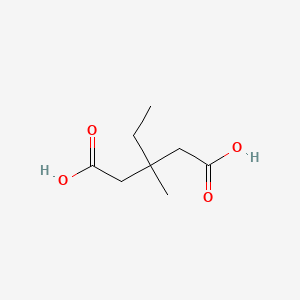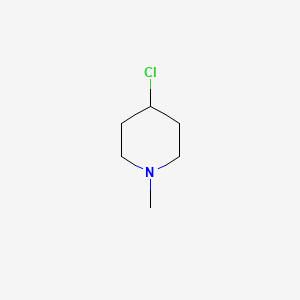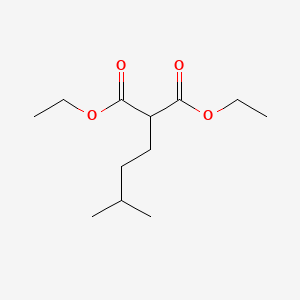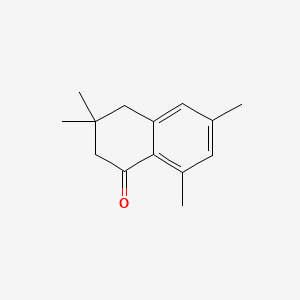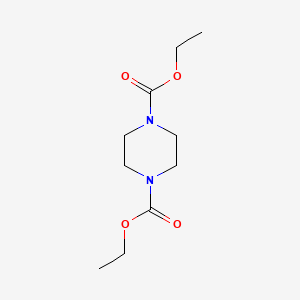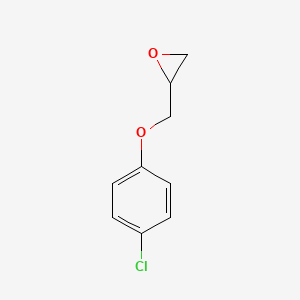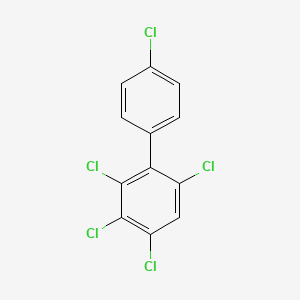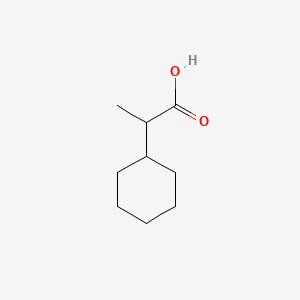
2-シクロヘキシルプロパン酸
概要
説明
2-Cyclohexylpropanoic acid is a naturally occurring compound known for its antioxidant properties. It has the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . This compound is known to inhibit the formation of reactive oxygen species, such as peroxides, which are involved in membrane lipid peroxidation .
科学的研究の応用
2-Cyclohexylpropanoic acid has a wide range of applications in scientific research:
作用機序
Target of Action
The primary targets of 2-Cyclohexylpropanoic acid are currently unknown. This compound belongs to the class of organic compounds known as carbocyclic fatty acids . These are fatty acids containing a carbocyclic ring
Mode of Action
They can also be incorporated into cell membranes, affecting their fluidity and function .
Biochemical Pathways
Fatty acids are known to play crucial roles in numerous biochemical pathways, including energy production, inflammation, and cell signaling .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine and feces .
Result of Action
Fatty acids can have numerous effects at the molecular and cellular level, including altering membrane fluidity, modulating gene expression, and serving as a source of energy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyclohexylpropanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the absorption, distribution, metabolism, and excretion of this compound .
準備方法
Synthetic Routes and Reaction Conditions
2-Cyclohexylpropanoic acid can be synthesized through various methods. One common method involves the carboxylation of Grignard reagents. In this process, a Grignard reagent, such as cyclohexylmagnesium bromide, reacts with carbon dioxide to form the corresponding carboxylic acid . Another method involves the hydrolysis of nitriles, where a nitrile compound is hydrolyzed to form the carboxylic acid .
Industrial Production Methods
Industrial production of 2-Cyclohexylpropanoic acid typically involves the oxidation of cyclohexylpropane. This process uses strong oxidizing agents under controlled conditions to ensure the selective formation of the carboxylic acid .
化学反応の分析
Types of Reactions
2-Cyclohexylpropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylpropanoic acid derivatives.
Reduction: It can be reduced to form cyclohexylpropanol.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxyl group to an acyl chloride.
Major Products Formed
Oxidation: Cyclohexylpropanoic acid derivatives.
Reduction: Cyclohexylpropanol.
Substitution: Acyl chloride derivatives.
類似化合物との比較
Similar Compounds
- Cyclohexanepropanoic acid
- Cyclohexylpropionic acid
- 3-Cyclohexylpropanoic acid
Uniqueness
2-Cyclohexylpropanoic acid is unique due to its specific antioxidant properties and its ability to inhibit reactive oxygen species formation. This makes it particularly valuable in research focused on oxidative stress and related cellular damage .
特性
IUPAC Name |
2-cyclohexylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLUSLNMNQAPOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310992 | |
| Record name | 2-Cyclohexylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-13-4 | |
| Record name | 2-Cyclohexylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6051-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclohexylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2-cyclohexylpropanoic acid as a metabolite of isopropylcyclohexane in this study?
A: This study investigated the metabolism of isopropylcyclohexane, a compound known to cause kidney damage, in rats []. Identifying 2-cyclohexylpropanoic acid as a metabolite is significant for several reasons.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

